N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline
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Overview
Description
N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline is a deuterated derivative of aniline, where six hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic properties, which can influence its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline typically involves the deuteration of aniline derivatives. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of deuterated compounds often involves the use of deuterated solvents and reagents. For this compound, the process may include the use of deuterated aniline as a starting material, followed by further deuteration steps to achieve the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions
N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it to deuterated amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Deuterated amines.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study isotopic effects.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated materials for various industrial applications.
Mechanism of Action
The mechanism of action of N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline involves its interaction with molecular targets through isotopic effects. The presence of deuterium can alter the compound’s binding affinity and reaction rates, providing insights into reaction pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: A non-deuterated analog with similar chemical properties but different isotopic composition.
N,N-diethyl-2,3,4,5-tetramethylaniline: Another analog with different alkyl substitutions.
Uniqueness
N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline is unique due to its high deuterium content, which imparts distinct isotopic effects not observed in its non-deuterated counterparts. These effects can be leveraged in various scientific and industrial applications to gain deeper insights into chemical and biological processes.
Properties
Molecular Formula |
C7H9N |
---|---|
Molecular Weight |
114.20 g/mol |
IUPAC Name |
N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline |
InChI |
InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D,2D,3D,4D,5D/hD2 |
InChI Key |
RNVCVTLRINQCPJ-LQHBDRBESA-N |
Isomeric SMILES |
[2H]CC1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
CC1=CC=CC=C1N |
Origin of Product |
United States |
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